Enhanced Aqueous Solubility Relative to Unsubstituted Benzothiazole: A Key Differentiator for Biological Assays
Benzo[d]thiazole-6-sulfonic acid demonstrates substantially enhanced water solubility compared to the unsubstituted benzothiazole core scaffold . Unsubstituted benzothiazole is poorly soluble in water, limiting its direct utility in biological buffer systems and aqueous-phase reactions. The introduction of the sulfonic acid group at the 6-position dramatically improves aqueous compatibility, enabling the compound to be employed in aqueous reaction media and biological assay conditions without requiring organic co-solvents [1]. While precise water solubility values for the target compound are not reported in primary literature, the sulfonic acid functional group confers strong ionic character that predictably enhances water solubility relative to non-sulfonated benzothiazole [2].
| Evidence Dimension | Water solubility enhancement |
|---|---|
| Target Compound Data | Enhanced aqueous compatibility (sulfonic acid group at 6-position) |
| Comparator Or Baseline | Unsubstituted benzothiazole: poorly water-soluble |
| Quantified Difference | Qualitative class-level enhancement; precise quantification not available in primary literature |
| Conditions | Aqueous compatibility inferred from sulfonic acid functional group properties |
Why This Matters
Improved aqueous solubility enables direct use in biological assays and aqueous-phase synthetic steps without organic co-solvent interference, reducing experimental complexity and improving reproducibility.
- [1] Nagarajan, S. R., et al. (2003). Discovery of novel benzothiazolesulfonamides as potent inhibitors of HIV-1 protease. Bioorganic & Medicinal Chemistry, 11(22), 4769-4777. View Source
- [2] PubChem. (2026). 1,3-Benzothiazole-6-sulfonic acid - Computed Properties. PubChem CID 14397824. National Center for Biotechnology Information. View Source
